

# Spectroscopic and Mechanistic Insights into Aurantiamide Benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Aurantiamide benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aurantiamide benzoate**, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for its observed biological activities is illustrated, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Spectroscopic Data

The structural elucidation of **Aurantiamide benzoate** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Aurantiamide benzoate** were recorded in deuteriochloroform ( $\text{CDCl}_3$ ) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1:  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ) Data for **Aurantiamide Benzoate**<sup>[1]</sup>

Position	<sup>1</sup> H Chemical Shift (δ, ppm), Multiplicity (J in Hz)	<sup>13</sup> C Chemical Shift (δ, ppm)
Phenylalanine-1 (Phe-1)		
2"	7.22-7.30 (m)	129.2
3"	7.22-7.30 (m)	128.5
4"	7.22-7.30 (m)	126.8
5"	7.22-7.30 (m)	128.5
6"	7.22-7.30 (m)	129.2
7" (CH <sub>2</sub> )	3.23 (dd), 3.29 (dd)	38.2
8 (CH)	4.94 (dd)	53.8
9 (C=O)	-	171.8
10 (NH)	6.64 (d, 10.2)	-
Phenylalanine-2 (Phe-2)		
2'''	7.22-7.30 (m)	129.4
3'''	7.22-7.30 (m)	128.6
4'''	7.22-7.30 (m)	126.9
5'''	7.22-7.30 (m)	128.6
6'''	7.22-7.30 (m)	129.4
11 (CH <sub>2</sub> )	2.91 (dd), 3.02 (dd)	37.0
12 (CH)	4.64 (m)	55.2
13 (NH)	6.57 (d, 9.8)	-
Benzoyl Group (Amide)		
1'	-	134.5
2'/6'	7.70 (d, 9.6)	127.0
3'/5'	7.32 (m)	128.6

4'	7.44 (t, 9.0)	131.6
14 (C=O)	-	167.3
Benzoate Group (Ester)		
1	-	130.3
2/6	7.66 (d, 9.0)	129.7
3/5	7.40 (t, 9.0)	128.4
4	7.52 (t, 9.0)	133.0
7 (C=O)	-	167.1
8 (CH <sub>2</sub> )	4.06 (dd), 4.56 (dd)	65.5

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of **Aurantiamide benzoate** yielded a sodium adduct ion  $[M+Na]^+$  at  $m/z$  529.2106, which corresponds to the molecular formula  $C_{32}H_{30}N_2O_4$  (calculated for  $C_{32}H_{30}N_2O_4Na$ , 529.2103).[2] Electron ionization mass spectrometry (EIMS) showed a molecular ion peak  $[M]^+$  at  $m/z$  506, consistent with the calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for **Aurantiamide Benzoate**

Technique	Ionization Mode	Observed $m/z$	Interpretation	Molecular Formula
HRESIMS	ESI+	529.2106	$[M+Na]^+$	$C_{32}H_{30}N_2O_4$
EIMS	EI	506	$[M]^+$	$C_{32}H_{30}N_2O_4$

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Aurantiamide benzoate**.

## Isolation and Purification

**Aurantiamide benzoate** was isolated from the chloroform extract of the stem bark of *Artocarpus kemando* Miq. The crude extract was subjected to repeated column chromatography on silica gel using a hexane:acetone gradient. Further purification was achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to yield pure **Aurantiamide benzoate** as white prisms.[1]

## NMR Spectroscopy

A sample of pure **Aurantiamide benzoate** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) experiments to enable full spectral assignment.

## Mass Spectrometry

High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm  $\times$  50 mm, 1.7  $\mu\text{m}$ ).[2] The sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron ionization mass spectrometry (EIMS), a direct insertion probe was used.

## Proposed Biological Activity and Signaling Pathway

**Aurantiamide benzoate** has been reported to exhibit several biological activities, including xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling pathways for **Aurantiamide benzoate** are not fully elucidated, its structural analog, Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects through the inhibition of the NF- $\kappa\text{B}$  signaling pathway.[4][5] Given the structural similarity, a comparable mechanism is proposed for **Aurantiamide benzoate**.

## Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to

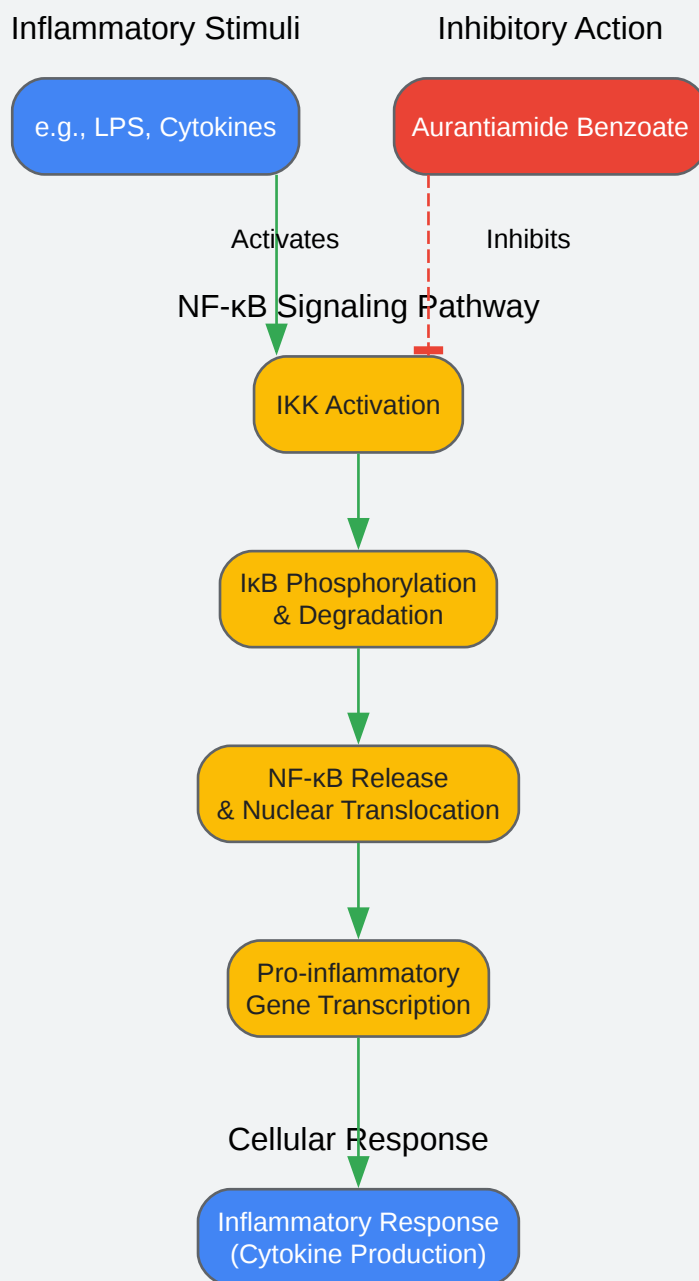
hyperuricemia and gout. **Aurantiamide benzoate** has been identified as a potent inhibitor of xanthine oxidase.[3]

## Anti-inflammatory Activity via NF- $\kappa$ B Pathway Inhibition

The NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that **Aurantiamide benzoate** may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of **Aurantiamide benzoate** on the NF- $\kappa$ B signaling pathway.

## Proposed Inhibitory Mechanism of Aurantiamide Benzoate

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